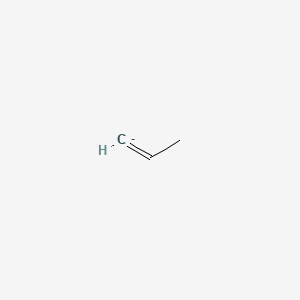

prop-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a colorless gas with a faint petroleum-like odor and is the second simplest member of the alkene class of hydrocarbons . Prop-1-ene is a product of combustion from forest fires, cigarette smoke, and motor vehicle and aircraft exhaust . It was discovered in 1850 by A. W. von Hoffman’s student Captain John Williams Reynolds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Prop-1-ene can be synthesized through various methods. One common method involves the steam cracking of propane, which yields a mixture of ethylene, propylene, methane, hydrogen gas, and other related compounds . The yield of propylene is about 15% . Another method involves the olefin conversion technology, where propylene is interconverted with ethylene and 2-butenes using rhenium and molybdenum catalysts .

Industrial Production Methods

In industrial settings, this compound is primarily produced through steam cracking of propane and naphtha . The hydrocarbon mixtures obtained from cracking and other refining processes are separated by fractional distillation to obtain refinery-grade propene, which is about 50 to 70% pure . In the United States, shale gas is a major source of propane used in this process .

Análisis De Reacciones Químicas

Types of Reactions

Prop-1-ene undergoes various types of chemical reactions, including:

Polymerization: This compound can be polymerized to form polypropylene, a widely used plastic.

Oxidation: It can be oxidized to form propylene oxide, a precursor to polyurethane plastics.

Halogenation and Hydrohalogenation: This compound reacts with halogens and hydrogen halides to form halogenated compounds.

Alkylation: It can undergo alkylation reactions to form higher alkanes.

Hydration: This compound can be hydrated to form isopropanol.

Oligomerization: It can be oligomerized to form higher olefins.

Hydroformylation: This compound can undergo hydroformylation to form butyraldehyde.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (chlorine, bromine), hydrogen halides (HBr, HCl), and various catalysts such as rhenium and molybdenum . The conditions for these reactions vary, with some requiring high temperatures and pressures, while others occur at room temperature .

Major Products

The major products formed from these reactions include polypropylene, propylene oxide, halogenated propanes, isopropanol, higher alkanes, higher olefins, and butyraldehyde .

Aplicaciones Científicas De Investigación

Prop-1-ene has numerous scientific research applications, including:

Chemistry: It is used as a monomer in the production of polypropylene and other polymers.

Medicine: It is used in the synthesis of pharmaceuticals and as a precursor to various medicinal compounds.

Industry: This compound is used in the production of plastics, solvents, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which prop-1-ene exerts its effects involves various molecular targets and pathways. For example, in the epoxidation reaction with peracids, this compound undergoes a transformation involving the breaking and forming of bonds, which can be depicted using curly arrows . In lithium-ion batteries, this compound-1,3-sultone forms a solid-electrolyte interphase (SEI) film through reductive decomposition, involving the breaking of O-C, S-C, and S-O bonds .

Comparación Con Compuestos Similares

Prop-1-ene can be compared with other similar compounds such as:

Ethylene (C2H4): A simpler alkene with two carbon atoms and one double bond.

Propane (C3H8): A saturated hydrocarbon with three carbon atoms and single bonds.

Propyne (C3H4): An alkyne with three carbon atoms and a triple bond.

1,3-Propane sultone (C3H6O3S): A cyclic sulfone used as an electrolyte additive in batteries.

This compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.

Propiedades

Número CAS |

1724-46-5 |

|---|---|

Fórmula molecular |

C3H5- |

Peso molecular |

41.073 |

Nombre IUPAC |

prop-1-ene |

InChI |

InChI=1S/C3H5/c1-3-2/h1,3H,2H3/q-1 |

Clave InChI |

ZEJYUSNKPNYKPO-UHFFFAOYSA-N |

SMILES |

CC=[CH-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl (3S)-4-[(2R)-2-benzyl-2-carbamoylpyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B593669.png)

![Bicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B593674.png)

![Cyclopropa[cd]pentalene, 1,2-dichloro-1,2,2a,2b,4a,4b-hexahydro-, (1-alpha-,2-ba-,2a-ba-,2b-ba-,4a-b](/img/new.no-structure.jpg)

![[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B593680.png)